molecular formula C19H20F3N3O2 B2886167 1-(4-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea CAS No. 496012-22-7

1-(4-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea

Cat. No. B2886167
CAS RN: 496012-22-7
M. Wt: 379.383
InChI Key: QDBXKZHWAHBXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has been shown to have potent anti-tumor activity in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Stereoselective Synthesis and PI3 Kinase Inhibition

Urea derivatives have been synthesized through stereoselective methods, as seen in the active metabolite of the potent PI3 kinase inhibitor PKI-179. This synthesis highlights the compound's relevance in medicinal chemistry, particularly in kinase inhibition which is crucial for cancer research and therapy (Chen et al., 2010).

Metal-Complexation and Anion Receptor Applications

The formation of a solution-stable complex with copper(I), demonstrating anion receptor behavior in aprotic media, showcases the compound's potential in the development of new materials and sensors for detecting anions (Amendola et al., 2006).

Novel Silatranes with Urea Functionality

Research on silatranes incorporating substituted urea functionality indicates the compound's utility in the synthesis of materials with potential applications in coatings, adhesives, and other polymer technologies (Puri et al., 2011).

Neurokinin-1 Receptor Antagonism

The compound's involvement in the synthesis of neurokinin-1 receptor antagonists underlines its importance in developing treatments for conditions like depression and emesis, demonstrating the compound's therapeutic potential (Harrison et al., 2001).

Anti-CML Activity via PI3K/AKT Signaling Pathway

A study on urea derivatives revealed potent activity against chronic myeloid leukemia (CML), offering insights into the compound's role in targeted cancer therapy through modulation of the PI3K/AKT signaling pathway (Li et al., 2019).

Antibacterial and Antifungal Agents

Urea derivatives, including those with morpholine moiety, have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Zheng et al., 2010).

properties

IUPAC Name

1-(4-methylphenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c1-13-2-5-15(6-3-13)23-18(26)24-16-12-14(19(20,21)22)4-7-17(16)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBXKZHWAHBXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea

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